1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine
Overview
Description
1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique triazolopyridine core, which is known for its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
It is known that similar compounds have been used as building blocks in medicinal chemistry , suggesting that they may interact with a variety of biological targets.
Mode of Action
Compounds with similar structures have been used in the development of various therapeutic agents , indicating that they may interact with their targets in a manner that modulates biological activity.
Biochemical Pathways
Similar compounds have been used as precursors or chemical labels to shed light on biochemical mechanisms , suggesting that they may influence a range of biochemical pathways.
Pharmacokinetics
The synthesis of similar compounds has been optimized for industrial production , which may suggest considerations of bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have been used in the development of therapeutic agents , suggesting that they may have significant molecular and cellular effects.
Action Environment
The synthesis of similar compounds has been optimized for industrial production , suggesting that environmental factors may be considered in the compound’s synthesis and application.
Biochemical Analysis
Biochemical Properties
1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair processes . The interaction between this compound and PARP results in the inhibition of the enzyme’s activity, thereby affecting the DNA repair mechanism. Additionally, this compound has been found to bind to various receptors, acting as either an agonist or antagonist, depending on the receptor type .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating the intrinsic apoptotic pathway . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G1 phase . Furthermore, this compound has been shown to modulate metabolic pathways, resulting in altered cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, leading to changes in their activity and function. For instance, it binds to the active site of PARP, inhibiting its enzymatic activity and preventing the repair of DNA damage . Additionally, this compound can activate or inhibit various signaling pathways by binding to receptors on the cell surface . These interactions result in changes in gene expression, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as sustained inhibition of DNA repair and prolonged cell cycle arrest .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate cellular processes . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism . Additionally, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in changes in cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as P-glycoprotein . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and cellular energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine hydrate with 2-chloropyridine, followed by cyclization with ethyl acetoacetate . The reaction conditions often include heating and the use of solvents such as ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine): Shares a similar triazole core but differs in the fused ring structure.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Contains a trifluoromethyl group, which imparts different chemical properties
Uniqueness
1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine is unique due to its specific triazolopyridine structure, which offers distinct reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-6(9)8-11-10-7-4-2-3-5-12(7)8/h6H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBROTQFSPKCTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901147210 | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 5,6,7,8-tetrahydro-α-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901147210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394042-31-9 | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 5,6,7,8-tetrahydro-α-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 5,6,7,8-tetrahydro-α-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901147210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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